

Application Notes and Protocols for the Enantioselective Synthesis of Fluoxetine Hydrochloride

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Compound of Interest

Compound Name: **Fluoxetine**

Cat. No.: **B1211875**

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These application notes provide a comprehensive overview of established and innovative methods for the enantioselective synthesis of **Fluoxetine** hydrochloride, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The following sections detail various synthetic strategies, present comparative data, and offer detailed experimental protocols for key transformations.

Introduction

Fluoxetine, marketed as Prozac®, is a chiral molecule, with the (S)-enantiomer being the more active form. Consequently, the development of stereoselective synthetic routes to obtain enantiomerically pure (S)-**Fluoxetine** is of significant importance in the pharmaceutical industry. This document outlines several key asymmetric strategies that have been successfully employed to achieve this, including catalytic asymmetric allylation, Corey-Itsuno reduction, Sharpless asymmetric epoxidation, and chemoenzymatic methods. Each approach offers distinct advantages in terms of efficiency, scalability, and stereocontrol.

Comparative Data of Enantioselective Syntheses

The following tables summarize quantitative data for different enantioselective routes to **Fluoxetine** and its key chiral intermediates, allowing for a direct comparison of their

efficiencies.

Table 1: Comparison of Key Asymmetric Reactions in **Fluoxetine** Synthesis

Synthetic Strategy	Catalyst/Reagent	Key Intermediat e	Yield (%)	ee (%)	Reference
Asymmetric Allylation	Maruoka's Catalyst (Ti(IV)/(R)-BINOL)	(R)-1-phenylbut-3-en-1-ol	90	>99	[1][2]
Corey-Itsuno Reduction	(S)-Me-CBS Catalyst	(R)-4-hydroxy-4-phenylbutyrate	95	99	[3]
Asymmetric Carbonyl-Ene	Ti(OiPr) ₄ /(S)-BINOL	(S)-2-(3-furyl)-1-phenyl-1-ethanol	90	95	[4]
Sharpless Epoxidation	Ti(OiPr) ₄ (+)-DET	(2R,3R)-epoxycinnamyl alcohol	~82	>90	[5][6]
Chemoenzymatic Resolution	Lipase PS-C 'Amano' II	(S)-3-hydroxy-3-phenylpropanenitrile	46	>99	[6]
One-Pot Borylation/Reduction	Copper/Chiral Ligand	(R)-Fluoxetine	45 (overall)	96	[7]

Table 2: Overall Efficiency of Selected (R)-**Fluoxetine** Syntheses

Starting Material	Number of Steps	Overall Yield (%)	Final ee (%)	Reference
Benzaldehyde	6	50	99	[1][2]
Benzaldehyde	6	56	>97	[4]
N-methyl-trans-cinnamamide	4	67	99	[4]
α,β -unsaturated aldehyde	6 (one-pot seq.)	45	96	[7]

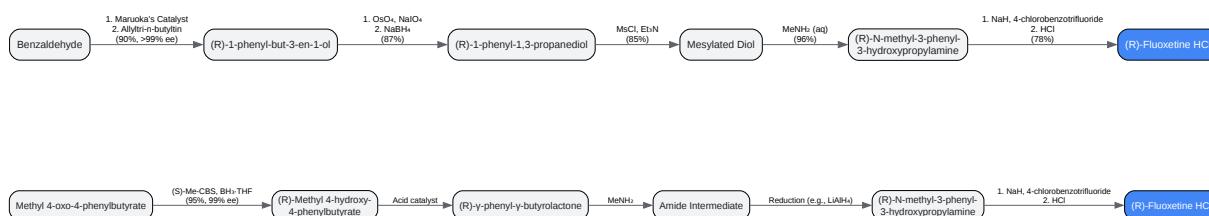
Synthetic Pathways and Methodologies

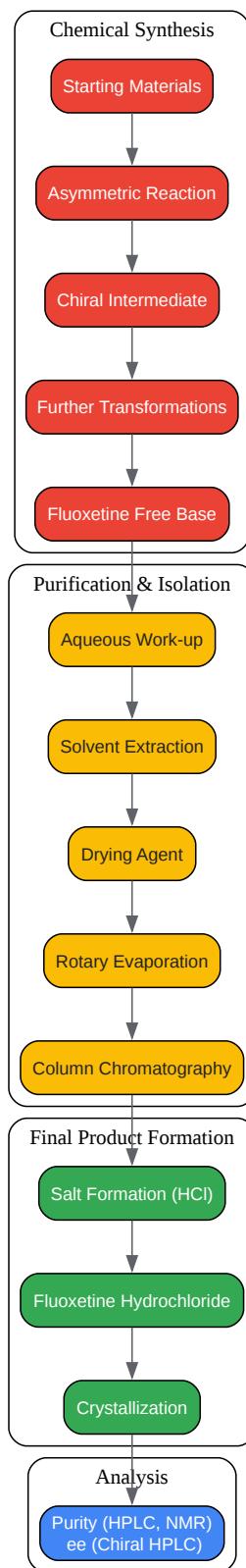
This section details the reaction schemes and experimental protocols for the leading enantioselective strategies for synthesizing **Fluoxetine** hydrochloride.

Asymmetric Allylation using Maruoka's Catalyst

This concise and highly efficient route utilizes an asymmetric allylation of benzaldehyde as the key stereochemistry-determining step.[1][2] The resulting homoallylic alcohol is then converted to the final product through a series of straightforward transformations.

Synthetic Pathway:





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